6-ethyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This step often involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine core.
Functionalization: Introduction of the ethyl, fluoro, and methyl groups, as well as the attachment of the tetrahydroquinazolinyl and piperidinyl moieties, is achieved through various organic reactions such as alkylation, fluorination, and amination.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
6-ethyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H29FN6 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-N-methyl-N-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C21H29FN6/c1-3-17-19(22)21(26-13-23-17)27(2)12-15-8-10-28(11-9-15)20-16-6-4-5-7-18(16)24-14-25-20/h13-15H,3-12H2,1-2H3 |
InChI Key |
FFGZPKKJFFIIBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC4=C3CCCC4)F |
Origin of Product |
United States |
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